
5-(Dimethoxymethyl)pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethoxymethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C8H12BNO4 . It is a white to off-white powder .
Molecular Structure Analysis
The molecular structure of 5-(Dimethoxymethyl)pyridine-3-boronic acid can be represented by the SMILES notation: COC1=CN=CC(=C1)B(O)O . This indicates that the compound contains a pyridine ring with a boronic acid group and a dimethoxymethyl group attached.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-(Dimethoxymethyl)pyridine-3-boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is widely used to form carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst.
Drug Discovery
In the realm of drug discovery, this compound serves as a building block for creating a variety of biologically active molecules. Its boronic acid moiety is crucial for the development of proteasome inhibitors , which have applications in cancer therapy .
Material Science
5-(Dimethoxymethyl)pyridine-3-boronic acid: finds applications in material science, where it can be used to create fluorescent sensors . These sensors can detect various analytes, which is valuable for environmental monitoring and diagnostics.
Analytical Chemistry
In analytical chemistry, boronic acids are used to develop chromatographic methods for separating and detecting compounds of interest. The specific structure of 5-(Dimethoxymethyl)pyridine-3-boronic acid can be leveraged to create selective stationary phases for high-performance liquid chromatography (HPLC) .
Biochemistry
This compound is also used in biochemistry research, particularly in the study of enzyme interactions and substrate specificity . The boronic acid moiety can mimic the transition state of a reaction, thus serving as a potent inhibitor for enzymes like serine proteases .
Agricultural Chemistry
In agricultural chemistry, boronic acids can play a role in developing plant growth regulators and pesticides . The pyridine ring in 5-(Dimethoxymethyl)pyridine-3-boronic acid could be part of a larger molecule designed to interact with specific biological targets in plants or pests .
Environmental Science
The compound’s utility extends to environmental science, where it can be involved in the removal of pollutants . Its chemical properties allow it to bind with various contaminants, aiding in water purification processes .
Nanotechnology
Lastly, in nanotechnology, 5-(Dimethoxymethyl)pyridine-3-boronic acid can contribute to the synthesis of nanoscale materials . Boronic acids are often used to modify the surface of nanoparticles, which can then be applied in drug delivery systems or as part of nanoscale sensors .
Wirkmechanismus
Target of Action
5-(Dimethoxymethyl)pyridine-3-boronic acid is a type of boronic acid compound . It is primarily used in the Suzuki-Miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 5-(Dimethoxymethyl)pyridine-3-boronic acid, affects the biochemical pathways involved in carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of complex organic compounds, which can be used in various applications, including pharmaceutical research and development .
Result of Action
The result of the action of 5-(Dimethoxymethyl)pyridine-3-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, contributing to advancements in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
[5-(dimethoxymethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNACDCFMQPHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681667 |
Source


|
| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-31-2 |
Source


|
| Record name | B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

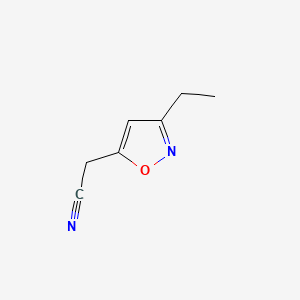
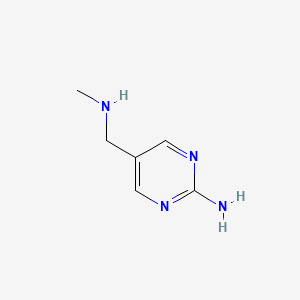

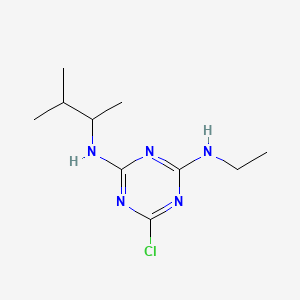
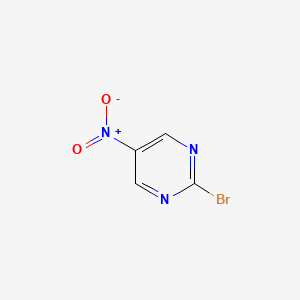
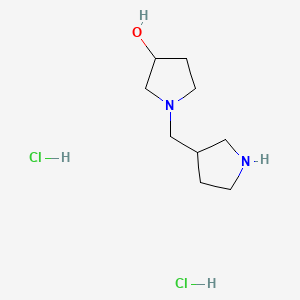
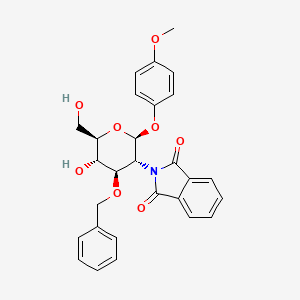

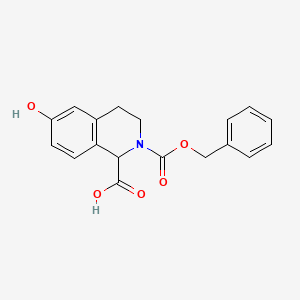
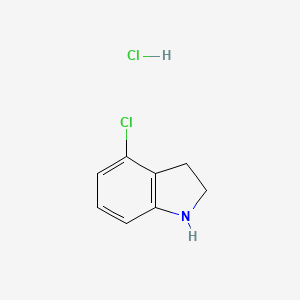
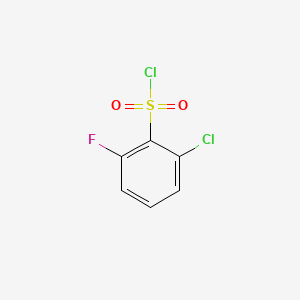
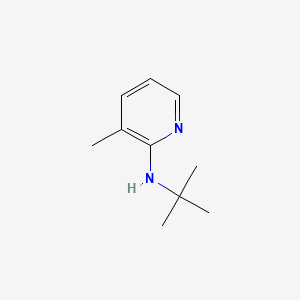
![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)